molecular formula C14H12ClNO3 B6393431 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% CAS No. 1261973-76-5

4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95%

Cat. No. B6393431
CAS RN: 1261973-76-5
M. Wt: 277.70 g/mol
InChI Key: ZSUNMDIDUMTGSG-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-ethoxyphenyl)picolinic acid (CEPA) is an organic compound with a molecular formula of C10H9ClO3. It is an aromatic carboxylic acid that is widely used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic compounds. CEPA is also known to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.

Scientific Research Applications

4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of drugs, dyes, and other organic compounds. It has also been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-ethoxybenzaldehyde and 2-chloro-4-ethoxybenzamide. In addition, 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been used as a catalyst in the synthesis of polymers, as well as in the synthesis of polymers with a variety of functional groups.

Mechanism of Action

4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is believed to act as a proton donor in the synthesis of other compounds. It is also believed to act as an electrophile, which can be used to catalyze the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the nervous system. In addition, 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is a relatively inexpensive and readily available reagent, making it a popular choice for laboratory experiments. It is also relatively easy to handle and store, and has a low toxicity. However, it is important to note that 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is not water-soluble, and can therefore be difficult to work with in aqueous solutions.

Future Directions

The potential applications of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% in the synthesis of drugs and other compounds is still being explored. In addition, further research is needed to explore the biochemical and physiological effects of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95%, and to determine its potential therapeutic applications. Additionally, further research is needed to explore the potential of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% as a catalyst in the synthesis of polymers and other compounds. Finally, further research is needed to explore the potential of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% as an inhibitor of acetylcholinesterase, and to determine its potential therapeutic applications in the treatment of neurological disorders.

Synthesis Methods

4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% can be synthesized by the reaction of 4-ethoxyphenol with 2-chloro-4-chloroacetyl chloride. This reaction produces a white solid that is then purified by recrystallization. The purity of the product can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-2-19-10-3-4-11(12(15)8-10)9-5-6-16-13(7-9)14(17)18/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUNMDIDUMTGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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